1-(5-Hydroxynaphthalen-1-yl)ethan-1-one
CAS No.: 22301-08-2
Cat. No.: VC15990387
Molecular Formula: C12H10O2
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22301-08-2 |
---|---|
Molecular Formula | C12H10O2 |
Molecular Weight | 186.21 g/mol |
IUPAC Name | 1-(5-hydroxynaphthalen-1-yl)ethanone |
Standard InChI | InChI=1S/C12H10O2/c1-8(13)9-4-2-6-11-10(9)5-3-7-12(11)14/h2-7,14H,1H3 |
Standard InChI Key | CPADJBGQAVVSQR-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC=CC2=C1C=CC=C2O |
Introduction
Structural Identification and Nomenclature
The compound’s systematic name, 1-(5-hydroxynaphthalen-1-yl)ethan-1-one, reflects its substitution pattern on the naphthalene scaffold. Naphthalene numbering assigns the bridgehead carbon as position 1, with subsequent positions following a periplanar arrangement. The hydroxyl group occupies the 5-position (second aromatic ring), while the acetyl group is attached to position 1 . Alternative names include 5-hydroxy-1-acetylnaphthalene, though the IUPAC name remains standard in academic literature.
Key structural identifiers include:
Synthesis and Manufacturing Methods
Friedel-Crafts Acetylation
The most plausible synthesis route involves Friedel-Crafts acylation of 5-hydroxynaphthalene-1-ol. While direct literature on this specific reaction is limited, analogous methods for similar naphthol derivatives are well-documented. For example, 1-(4-bromo-1-hydroxynaphthalen-2-yl)ethan-1-one was synthesized via refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of ZnCl₂ . Adapting this approach:
Key parameters:
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Catalyst: Lewis acids (e.g., ZnCl₂, AlCl₃) facilitate electrophilic substitution.
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Temperature: Reflux conditions (100–120°C) ensure reaction completion .
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Yield: Comparable syntheses report yields of 70–90% after purification .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound’s insolubility in water arises from its aromatic backbone and nonpolar acetyl group, while organic solvents disrupt van der Waals interactions effectively .
Spectroscopic Data
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UV-Vis Spectroscopy: Naphthyl ketones exhibit strong absorption at 270–310 nm due to π→π* transitions .
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FT-IR: Key peaks include at 3200–3400 cm⁻¹ (hydrogen-bonded hydroxyl) and at 1680–1700 cm⁻¹ .
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¹H NMR (CDCl₃): Expected signals:
Chemical Reactivity and Functionalization
Acid-Base Behavior
The phenolic hydroxyl group () deprotonates under basic conditions, forming a resonance-stabilized phenoxide ion . This property is critical for coordinating metal ions or participating in nucleophilic reactions.
Electrophilic Substitution
The acetyl group is meta-directing, but the hydroxyl group’s strong ortho/para-directing effect dominates. Halogenation, nitration, or sulfonation likely occur at the 4- or 8-positions of the naphthalene ring .
Condensation Reactions
The ketone undergoes Schiff base formation with primary amines. For example, reaction with propane-1,3-diamine yields bis-Schiff bases with demonstrated antibacterial activity :
Applications and Industrial Relevance
Pharmaceuticals and Bioactivity
Schiff bases derived from naphthyl ketones exhibit antimicrobial and antioxidant properties. In one study, analogs demonstrated minimum inhibitory concentrations (MICs) of 12.5–25 µg/mL against Escherichia coli and Salmonella Typhi . While direct data for this compound is lacking, its structural similarity suggests comparable bioactivity.
Materials Science
Encapsulation of analogous naphthyl ketones (e.g., 1'-hydroxy-2'-acetonaphthone) into bile salt aggregates modulates photophysical properties, enabling applications as fluorescent sensors or light-harvesting materials .
Synthetic Intermediate
The compound serves as a precursor for heterocyclic systems. For instance, cyclization with triphosgene yields naphtho-oxazines, which are valuable in polymer chemistry .
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